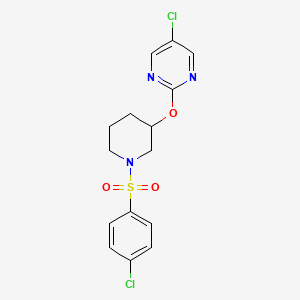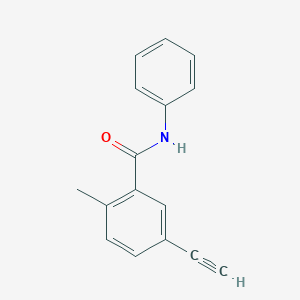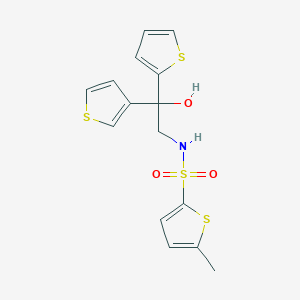
methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves oxidation methods. For instance, the synthesis of P-tert-butyl benzoic acid includes the oxidation method of liquid phase solvent, where acetic acid is used as a solvent, and lead acetate as an oxidant . Another method involves air oxidation at 170°C in the presence of cobalt acetate and sodium bromide as a catalyst .Molecular Structure Analysis
The molecular structure of a similar compound, “Methyl N-(4-TERT-BUTYLBENZOYL)-N-PHENYLANTHRANILATE”, has a linear formula of C25H25NO3 . Another related compound, “Methyl 4-[(4-tert-butylbenzoyl)oxymethyl]benzoate”, has a molecular weight of 326.38628 g/mol .Physical And Chemical Properties Analysis
“Methyl 4-tert-butylbenzoate”, a similar compound, has a boiling point of 122-124 °C at 9 mm Hg, a density of 0.995 g/mL at 25 °C, and a refractive index of n20/D 1.51 (lit.) . It appears as a white crystalline powder, slightly soluble in water, and can be miscible in ethanol, ether, and other organic solvents .Aplicaciones Científicas De Investigación
Synthesis and Polymeric Applications
Novel Polyhydrazides and Poly(amide–hydrazide)s : Research by Hsiao et al. (1999) involved synthesizing polyhydrazides and poly(amide–hydrazide)s from bis(ether benzoic acid)s, including tert-butyl-substituted derivatives. These polymers displayed amorphous properties, solubility in polar solvents, and could be cast into transparent, flexible films. Thermal treatment could convert these into poly(oxadiazole)s, showing high thermal stability (Hsiao, Dai, & He, 1999).
Aromatic Polyamides from Bis(Ether‐Carboxylic Acid) : Yang et al. (1999) synthesized aromatic polyamides using a bis(ether‐carboxylic acid) derived from tert-butylhydroquinone, leading to polymers with high thermal stability and solubility in organic solvents. This research highlights the structural and functional versatility of tert-butyl-substituted compounds in creating high-performance materials (Yang, Hsiao, & Yang, 1999).
Organic Synthesis and Chemical Transformations
Fujiwara-Moritani Reactions : Liu and Hii (2011) explored the use of tert-butyl perbenzoate as a substitute for benzoquinone in Fujiwara-Moritani reactions, facilitating room-temperature couplings. This work demonstrates the potential of tert-butyl-substituted compounds in mild, efficient organic synthesis processes (Liu & Hii, 2011).
Synthesis of α-Aminopyrrole Derivatives : Galenko et al. (2019) developed a synthesis method for methyl 5-aminopyrrole-3-carboxylates, showcasing the utility of tert-butyl-substituted compounds in the formation of complex organic molecules with potential pharmaceutical applications (Galenko et al., 2019).
Propiedades
IUPAC Name |
methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-17(2,3)13-7-5-11(6-8-13)15(19)12-9-14(18-10-12)16(20)21-4/h5-10,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJSGVWEUDHQKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801328392 |
Source


|
| Record name | methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801328392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817758 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
478078-44-3 |
Source


|
| Record name | methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801328392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-methoxybenzyl)thio]-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2878495.png)
![(E)-2-cyano-N-cyclohexyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2878498.png)

![methyl 2-({[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![[5-Bromo-3-(difluoromethyl)pyridin-2-yl]hydrazine](/img/structure/B2878507.png)


![methyl 4-(4,6-dioxo-3-(thiophen-2-yl)-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2878512.png)
![3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}-N-(4-methoxybenzyl)benzamide](/img/structure/B2878513.png)
![3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2878514.png)
![1-[2-(dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2878515.png)

![1-[(3-Bromo-2-methylphenyl)methyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2878518.png)